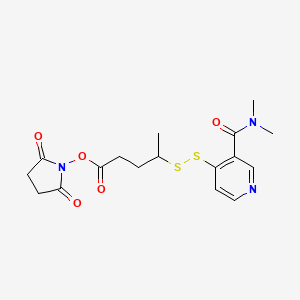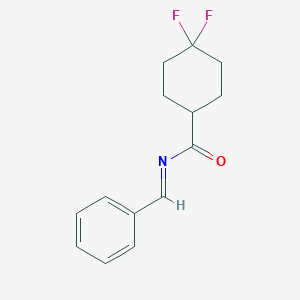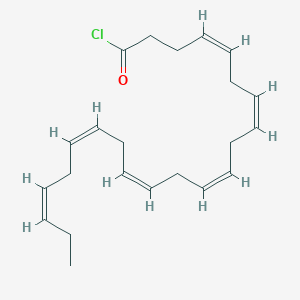
(E)-Ethyl Tetradec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl Tetradec-2-enoate is an organic compound belonging to the ester family. Esters are typically known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the trans configuration, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(E)-Ethyl Tetradec-2-enoate can be synthesized through the esterification of (E)-Tetradec-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and simplifying the purification process.
化学反応の分析
Types of Reactions
(E)-Ethyl Tetradec-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-Tetradec-2-enoic acid and ethanol.
Reduction: The double bond in the compound can be reduced using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield Ethyl Tetradecanoate.
Oxidation: The ester can be oxidized under strong conditions to produce various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: (E)-Tetradec-2-enoic acid and ethanol.
Reduction: Ethyl Tetradecanoate.
Oxidation: Various carboxylic acids and ketones, depending on the extent of oxidation.
科学的研究の応用
(E)-Ethyl Tetradec-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
作用機序
The mechanism of action of (E)-Ethyl Tetradec-2-enoate largely depends on its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis by esterases, releasing (E)-Tetradec-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Ethyl Tetradecanoate: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Methyl Tetradec-2-enoate: Similar but with a methyl ester group instead of an ethyl group, which can influence its volatility and reactivity.
Ethyl Hexadec-2-enoate: Similar but with a longer carbon chain, affecting its physical properties and applications.
Uniqueness
(E)-Ethyl Tetradec-2-enoate is unique due to its specific chain length and the presence of a double bond in the trans configuration. This combination of features influences its reactivity, making it a valuable compound for studying ester chemistry and its applications in various fields.
特性
分子式 |
C16H30O2 |
|---|---|
分子量 |
254.41 g/mol |
IUPAC名 |
ethyl (E)-tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3/b15-14+ |
InChIキー |
JXDGEQAWGZXILF-CCEZHUSRSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C/C(=O)OCC |
正規SMILES |
CCCCCCCCCCCC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)


![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)



![(2R,3R)-2,3-diacetyloxy-4-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B11828111.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
